molecular formula C10H8O3 B3356987 1-(4-hydroxybenzofuran-5-yl)ethanone CAS No. 69722-46-9

1-(4-hydroxybenzofuran-5-yl)ethanone

Cat. No.: B3356987
CAS No.: 69722-46-9
M. Wt: 176.17 g/mol
InChI Key: NMYHGDAZXIKAFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxybenzofuran-5-yl)ethanone is a chemical compound with the molecular formula C10H8O3.

Chemical Reactions Analysis

1-(4-Hydroxybenzofuran-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 1-(4-hydroxybenzofuran-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, it may interact with cellular enzymes and receptors, modulating signaling pathways involved in disease progression .

Comparison with Similar Compounds

1-(4-Hydroxybenzofuran-5-yl)ethanone can be compared with other benzofuran derivatives such as:

The uniqueness of this compound lies in its specific functional groups and their positions, which confer unique chemical reactivity and biological activity compared to other benzofuran derivatives .

Properties

IUPAC Name

1-(4-hydroxy-1-benzofuran-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6(11)7-2-3-9-8(10(7)12)4-5-13-9/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYHGDAZXIKAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=C(C=C1)OC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472636
Record name 1-(4-Hydroxy-benzofuran-5-yl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69722-46-9
Record name 1-(4-Hydroxy-benzofuran-5-yl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-hydroxybenzofuran-5-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-hydroxybenzofuran-5-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(4-hydroxybenzofuran-5-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-hydroxybenzofuran-5-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(4-hydroxybenzofuran-5-yl)ethanone
Reactant of Route 6
1-(4-hydroxybenzofuran-5-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.